molecular formula C12H16O3 B8624961 ethyl 3-(4-hydroxy-3-methylphenyl)propanoate

ethyl 3-(4-hydroxy-3-methylphenyl)propanoate

Cat. No.: B8624961
M. Wt: 208.25 g/mol
InChI Key: TXHKPFVIRMWRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-(4-hydroxy-3-methylphenyl)propanoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, which is further connected to a propionic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-hydroxy-3-methylphenyl)propanoate typically involves the esterification of 3-(4-Hydroxy-3-methyl-phenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-hydroxy-3-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(4-Oxo-3-methyl-phenyl)-propionic acid ethyl ester.

    Reduction: The ester group can be reduced to an alcohol, yielding 3-(4-Hydroxy-3-methyl-phenyl)-propanol.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: 3-(4-Oxo-3-methyl-phenyl)-propionic acid ethyl ester.

    Reduction: 3-(4-Hydroxy-3-methyl-phenyl)-propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

ethyl 3-(4-hydroxy-3-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s antioxidant properties may help in scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxy-phenyl)-propionic acid ethyl ester: Similar structure but with a methoxy group instead of a methyl group.

    3-(4-Hydroxy-3-methyl-phenyl)-propionic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

    3-(4-Hydroxy-3-methyl-phenyl)-propionic acid: The parent acid form without the ester group.

Uniqueness

ethyl 3-(4-hydroxy-3-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and ester groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 3-(4-hydroxy-3-methylphenyl)propanoate

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)7-5-10-4-6-11(13)9(2)8-10/h4,6,8,13H,3,5,7H2,1-2H3

InChI Key

TXHKPFVIRMWRNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)C

Origin of Product

United States

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